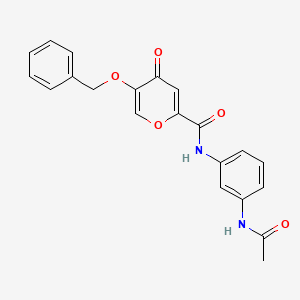![molecular formula C7H11NO3 B14869583 hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one](/img/structure/B14869583.png)
hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one is a heterocyclic compound that features a fused ring system containing oxygen and nitrogen atoms. This compound is part of the oxazepine family, which is known for its diverse chemical and biological properties. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one typically involves cycloaddition reactions. One common method is the cycloaddition of imine compounds with cyclic anhydrides . This reaction is often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the formation of the desired product. Another method involves the use of quinone methide and Morita-Baylis-Hillman carbonate with 1,4-Diazabicyclo[2.2.2]octane as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors. These reactors can precisely control reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity. The use of high-throughput screening techniques can also aid in identifying the most efficient synthetic routes for industrial production.
Chemical Reactions Analysis
Types of Reactions
Hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the aggregation of heterochromatin protein (HP1γ) by increasing its phosphorylation through the AMPK/mTOR pathway . This interaction can influence various cellular processes, including senescence and apoptosis.
Comparison with Similar Compounds
Hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one can be compared with other similar compounds, such as:
1,3-Oxazepine: Another member of the oxazepine family with similar chemical properties.
1,2,3-Triazole: A heterocyclic compound with a different ring structure but similar applications in medicinal chemistry.
Deuterium-substituted oxazepin compounds: These compounds have modified hydrogen atoms, which can alter their chemical and biological properties.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4,5,5a,6,8,8a-hexahydrofuro[3,4-f][1,4]oxazepin-3-one |
InChI |
InChI=1S/C7H11NO3/c9-7-4-11-6-3-10-2-5(6)1-8-7/h5-6H,1-4H2,(H,8,9) |
InChI Key |
VTENSXGCKZHKFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC2OCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


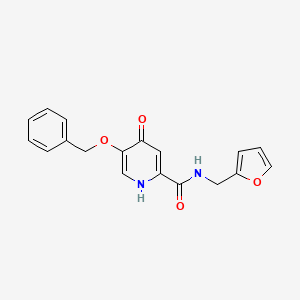
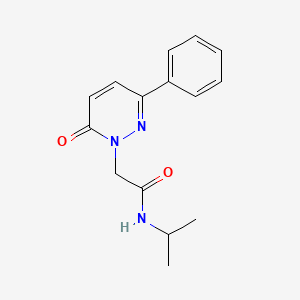
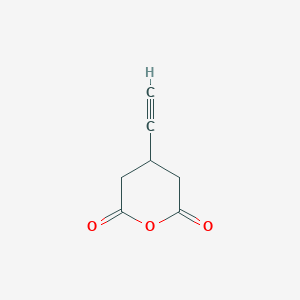

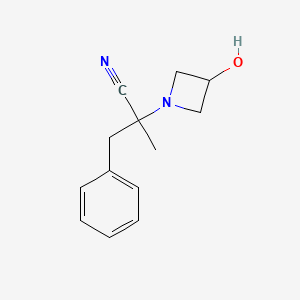
![(3r,5r,7r)-N-(6-methylbenzo[d]thiazol-2-yl)adamantane-1-carboxamide](/img/structure/B14869542.png)
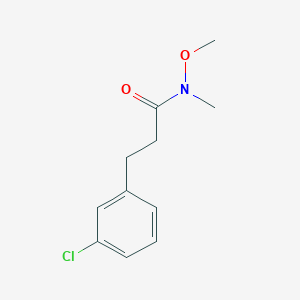
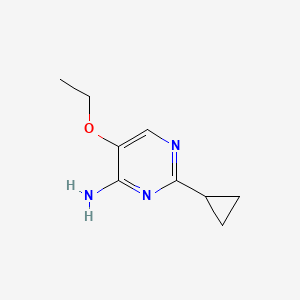

![7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14869552.png)

![2-(5-Bromothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B14869562.png)
